methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate
Description
Methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate is a complex small molecule characterized by a benzoate ester core substituted with a nitro group at position 3 and a piperazine moiety at position 4. The piperazine is further functionalized with a naphthalene ring bearing a propenyloxy (allyloxy) group at its 2-position. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity (logP ~3.5) and a molecular weight of 473.52 g/mol (C₂₆H₂₇N₃O₅).
Properties
IUPAC Name |
methyl 3-nitro-4-[4-[(2-prop-2-enoxynaphthalen-1-yl)methyl]piperazin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-3-16-34-25-11-9-19-6-4-5-7-21(19)22(25)18-27-12-14-28(15-13-27)23-10-8-20(26(30)33-2)17-24(23)29(31)32/h3-11,17H,1,12-16,18H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKIPVPWJQHGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)OCC=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the naphthylmethyl intermediate: This involves the reaction of 2-naphthol with allyl bromide in the presence of a base to form 2-(allyloxy)-1-naphthyl.
Piperazine coupling: The naphthylmethyl intermediate is then reacted with piperazine to form the piperazino derivative.
Nitration and esterification: The final step involves the nitration of the benzene ring followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Containing Analogues
*logP estimated using computational tools (e.g., ChemDraw).
Functional Group and Pharmacological Comparisons
- Nitro Group Positioning: The target compound’s nitro group at position 3 of the benzoate ring contrasts with ’s nitro-substituted pyridine. Compound 4h () lacks nitro groups but features a chromenone core, which confers anticoagulant activity akin to warfarin derivatives .
Ester vs. Ether/Alcohol Linkages :
- Piperazine Substituents: The allyloxy-naphthalene substituent in the target compound introduces steric hindrance absent in ’s nitropyridine or Avishot’s naphthoxypropanol. This could modulate selectivity for G-protein-coupled receptors (e.g., 5-HT2A) .
Biological Activity
Methyl 3-nitro-4-(4-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methyl}piperazin-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The compound features a nitro group, a piperazine moiety, and a naphthalene derivative, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the nitro group and the formation of the piperazine ring. The synthetic pathway can be summarized as follows:
- Formation of Naphthalene Derivative : Starting from commercially available naphthalene derivatives.
- Piperazine Formation : Reaction with appropriate amines to introduce the piperazine structure.
- Nitro Group Introduction : Electrophilic substitution reactions to incorporate the nitro group at the desired position.
- Final Esterification : Methylation to form the final ester product.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitro groups often display enhanced activity against various bacterial strains due to their ability to disrupt DNA synthesis and function.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 6a | E. coli | 1.35 |
| 6e | Mycobacterium tuberculosis | 40.32 |
| 7e | Staphylococcus aureus | 44 |
These findings suggest that the compound may possess potential as an antibacterial agent, particularly against resistant strains.
Cytotoxicity Studies
In vitro studies on human cell lines (e.g., HEK-293) have demonstrated that this compound exhibits low cytotoxicity, indicating a favorable safety profile for further development as a therapeutic agent. The IC50 values for cytotoxicity were found to be significantly higher than those for antibacterial activity, suggesting selective toxicity towards microbial cells over human cells.
Study on Antitubercular Activity
A notable study investigated the antitubercular activity of various derivatives related to methyl 3-nitro compounds. Among them, certain derivatives showed promising results with IC90 values ranging from 3.73 to 40.32 µM against Mycobacterium tuberculosis H37Ra . The study emphasized the importance of structural modifications in enhancing biological activity while maintaining low toxicity levels.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications in the piperazine and naphthalene moieties significantly influenced biological activity. Compounds with electron-withdrawing groups (like nitro groups) at specific positions showed improved potency against bacterial strains due to increased reactivity and interaction with microbial targets.
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine and naphthalene moieties. Key steps include:
- Naphthalene-piperazine coupling : Use of coupling agents (e.g., DCC) in aprotic solvents like dimethylformamide (DMF) under nitrogen atmosphere to minimize side reactions .
- Esterification : Reaction of the benzoic acid intermediate with methanol in the presence of sulfuric acid as a catalyst .
- Nitro group introduction : Controlled nitration using nitric acid in acetic anhydride at 0–5°C to prevent over-nitration .
Critical conditions : Temperature control (±2°C), solvent purity, and inert gas purging to avoid oxidation of the allyloxy group .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies between NMR, MS, and crystallographic data often arise from dynamic molecular behavior (e.g., rotational isomerism in the allyloxy group). Strategies include:
- Variable-temperature NMR : To observe conformational changes and assign ambiguous proton signals .
- X-ray crystallography : Compare experimental bond angles (e.g., C44–C45–C46: 121.03°) with computational models (DFT) to validate spatial arrangement .
- High-resolution MS : Confirm molecular formula (e.g., resolving isotopic peaks for Cl/Br-free compounds) .
Basic: What analytical techniques are most effective for characterizing purity and structure?
Methodological Answer:
- HPLC-PDA : Quantify purity (>97%) using C18 columns with acetonitrile/water gradients; monitor UV absorption at 254 nm for nitro-aromatic groups .
- FT-IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- NMR (¹H/¹³C) : Assign piperazine protons (δ 2.5–3.5 ppm) and naphthalene aromatic signals (δ 7.0–8.5 ppm) .
Advanced: What strategies assess the hydrolytic stability of the benzoate ester under physiological conditions?
Methodological Answer:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C; monitor via LC-MS for hydrolysis products (e.g., free carboxylic acid) .
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics; correlate with molecular dynamics simulations of ester bond reactivity .
- Enzymatic assays : Test susceptibility to esterases (e.g., porcine liver esterase) to mimic in vivo conditions .
Basic: How does the nitro group influence the compound’s reactivity in subsequent modifications?
Methodological Answer:
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions (e.g., reduction to amine for further derivatization). Key reactions:
- Catalytic hydrogenation : Use Pd/C or Raney Ni in ethanol to reduce nitro to amine (monitor via TLC) .
- Nucleophilic aromatic substitution : Replace nitro with thiols or amines under high-temperature conditions (80–100°C) .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate interactions with receptors (e.g., serotonin receptors due to piperazine moiety) using crystal structures from PDB .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories; validate with experimental IC₅₀ values .
- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data from analogous compounds .
Basic: How to optimize reaction yields for the naphthalene-piperazine moiety?
Methodological Answer:
- Solvent optimization : Use DCM for coupling reactions to enhance solubility of aromatic intermediates .
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for Ullmann-type couplings; optimize equivalents (1.2–1.5 eq.) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
Advanced: How to address discrepancies between theoretical and experimental molecular conformations?
Methodological Answer:
- Overlay analysis : Compare X-ray-derived torsion angles (e.g., N–C–C–O: 179.97° in similar piperazine derivatives) with DFT-optimized geometries .
- Energy profiling : Calculate rotational barriers for the allyloxy group using Gaussian09; validate with VT-NMR .
- Error analysis : Quantify RMSD between crystallographic and computational models to identify force field limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
